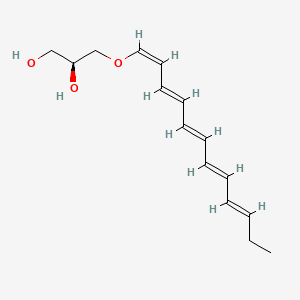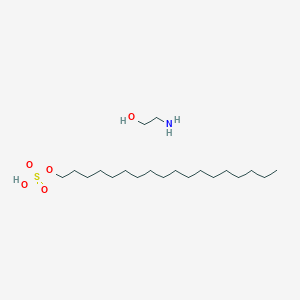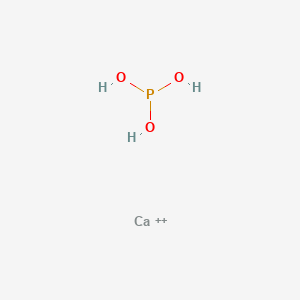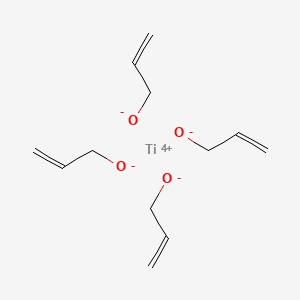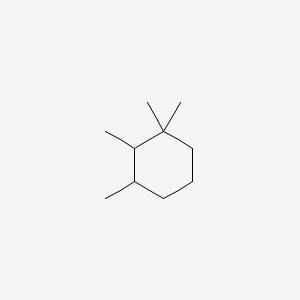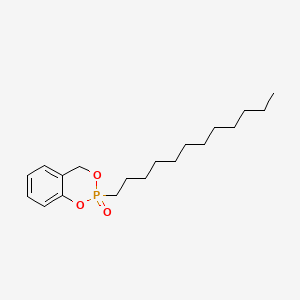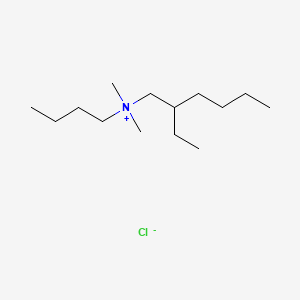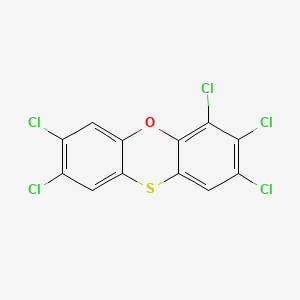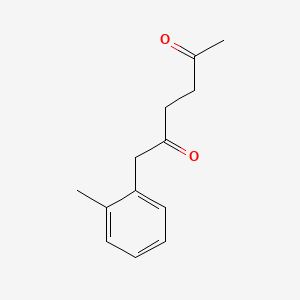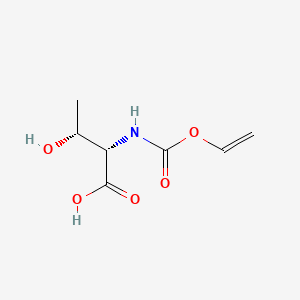
N-((Vinyloxy)carbonyl)-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Vinyloxy)carbonyl)-L-threonine is a specialized organic compound that features a vinyloxycarbonyl group attached to the amino acid L-threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine followed by the introduction of the vinyloxycarbonyl group. One common method includes the reaction of L-threonine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-((Vinyloxy)carbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a carbonyl group.
Reduction: The vinyloxycarbonyl group can be reduced to form a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted threonine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((Vinyloxy)carbonyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and polymers.
Wirkmechanismus
The mechanism of action of N-((Vinyloxy)carbonyl)-L-threonine involves its interaction with specific molecular targets. The vinyloxycarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
- N-((Vinyloxy)carbonyl)-L-serine
- N-((Vinyloxy)carbonyl)-L-tyrosine
- N-((Vinyloxy)carbonyl)-L-cysteine
Comparison: N-((Vinyloxy)carbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a vinyloxycarbonyl group, which provides distinct reactivity and functional versatility. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
45083-20-3 |
|---|---|
Molekularformel |
C7H11NO5 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChI-Schlüssel |
BIYRYXIBPQJLIG-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


